Thymolphthalein

説明

Used as a pH indicator and as a reagent for blood after decolorizing the alkaline solution by boiling with zinc dust.

Structure

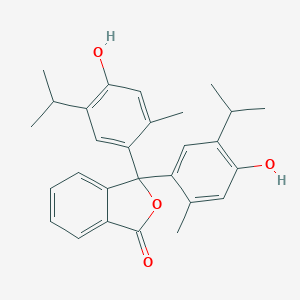

2D Structure

3D Structure

特性

IUPAC Name |

3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDGDIWEUUXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051633 | |

| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; Available as pure compound, soluble monosodium salt, and solution; [CHEMINFO] | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymolphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

125-20-2 | |

| Record name | Thymolphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymolphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMOLPHTHALEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5I28WSQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Phthalein Dyes in Chemical Analysis

The journey of phthalein dyes began in 1871 with the discovery of phenolphthalein (B1677637) by German chemist Adolf von Baeyer. britannica.com His work, which involved fusing phenol (B47542) and phthalic anhydride (B1165640), laid the groundwork for the synthesis of a new class of organic compounds. britannica.com Von Baeyer's research demonstrated that these dyes are all derivatives of triphenylmethane (B1682552) and that slight variations in their structures could account for differences in color. nobelprize.org This discovery was a pivotal moment in organic chemistry, contributing to the understanding of molecular structure and its relationship to chemical properties. nobelprize.org

The initial application of phthalein dyes, most notably phenolphthalein, was as acid-base indicators. britannica.com Early chemists relied on observable properties like taste and their effect on vegetable dyes to classify substances as acidic or basic. britannica.com The introduction of synthetic indicators like phenolphthalein provided a more precise and reliable method for determining the acidity or alkalinity of a solution, a cornerstone of analytical chemistry. saudijournals.comgspchem.com

Evolution of Thymolphthalein S Role in Modern Chemical and Biochemical Sciences

Thymolphthalein, synthesized from thymol (B1683141) and phthalic anhydride (B1165640), emerged as a valuable member of the phthalein dye family. wikipedia.orgyoutube.com Its primary and most well-known application is as a pH indicator, particularly in titrations involving strong bases. gspchem.comchemimpex.com The distinct color change from colorless in acidic to neutral solutions to a deep blue in alkaline conditions, specifically within a pH range of 9.3 to 10.5, makes it an ideal choice for accurately determining the endpoint of these reactions. wikipedia.orgmyskinrecipes.com

The utility of this compound extends beyond traditional acid-base titrations. In modern chemical sciences, it finds use in various analytical and industrial processes that require precise pH control in alkaline environments. gspchem.com This includes applications in the manufacturing of soaps and detergents, as well as in water treatment plants to test for alkalinity. gspchem.com

In the realm of biochemical sciences, this compound and its derivatives have proven to be valuable tools. The pH of biological systems is often tightly regulated, and deviations can indicate metabolic imbalances or disease states. This compound is employed in biochemical research to monitor pH changes during enzymatic reactions and in cell culture media, ensuring that experiments are conducted under optimal conditions. gspchem.comchemimpex.com Furthermore, derivatives like this compound monophosphate have been developed as substrates for measuring the activity of specific enzymes, such as acid phosphatase, which can be a diagnostic marker for certain diseases. spectrumchemical.comoup.com

Current Research Significance and Emerging Trends of Thymolphthalein

Classic Synthetic Pathways of this compound from Precursors

The primary and most established method for synthesizing this compound involves the reaction of thymol (B1683141) with phthalic anhydride (B1165640). mpbio.compearson.com This reaction is a cornerstone of organic chemistry, demonstrating a classic electrophilic aromatic substitution.

Friedel-Crafts Alkylation Mechanisms and Optimization

The synthesis of this compound is achieved through a Friedel-Crafts alkylation reaction. pearson.com In this process, two equivalents of thymol (2-isopropyl-5-methylphenol) react with one equivalent of phthalic anhydride in the presence of a strong acid catalyst. pearson.com The mechanism proceeds via electrophilic aromatic substitution. google.com

Commonly used catalysts include concentrated sulfuric acid or Lewis acids such as anhydrous tin(IV) chloride (SnCl4) or zinc chloride (ZnCl2). google.comresearchgate.net The catalyst protonates the phthalic anhydride, increasing its electrophilicity and facilitating the attack by the electron-rich thymol rings. The reaction is typically heated to drive the condensation forward. researchgate.net

Optimization of the reaction is critical to maximize the yield and purity of the final product. Key parameters for optimization include the choice of catalyst, reaction temperature, and reaction time. For instance, one procedure involves heating a mixture of thymol, phthalic anhydride, and anhydrous SnCl4 in an oil bath at temperatures between 95°C and 103°C. researchgate.net Another approach uses concentrated sulfuric acid and heats the mixture to around 90°C for a shorter duration. google.com Inadequate control of these conditions can lead to the formation of undesirable by-products and tarry messes, significantly reducing the yield. researchgate.net

Table 1: Comparison of Catalysts in this compound Synthesis

| Catalyst | Typical Reaction Conditions | Observations |

|---|---|---|

| Anhydrous SnCl₄ | Heated in an oil bath at 95-103°C. researchgate.net | Can provide a more controlled reaction compared to other catalysts, though workup details can be limited. researchgate.net |

| Concentrated H₂SO₄ | Heated in a water bath around 90°C for ~15 minutes. google.com | A rapid reaction indicated by a color change to deep purple/red in the acidic medium. google.com |

| Anhydrous ZnCl₂ | Utilized in older procedures. | Can result in the formation of a tarry mess if not optimized. researchgate.net |

Alternative Synthetic Approaches for Enhanced Yield and Purity

To improve the outcome of the synthesis, various modifications to the procedure and purification process have been explored. One critical step for enhancing yield is the intimate mixing of the solid reactants, thymol and phthalic anhydride, by grinding them into a fine powder before adding the catalyst. google.com This increases the surface area for the reaction.

Purification strategies are essential for isolating this compound from unreacted precursors and by-products. A common purification method involves the following steps:

Washing: The crude product is washed with hot water to remove unreacted, water-soluble starting materials. google.com

Solvent Extraction/Dissolution: The washed solid is then dissolved in a suitable solvent. Acetic acid can be used to dissolve the product, which can then be precipitated out. researchgate.net Alternatively, acetone has been shown to be effective in selectively dissolving this compound while leaving unreacted phthalic anhydride behind. google.com

Recrystallization: The dissolved product can be further purified by recrystallization to obtain a higher purity final product. google.com The melting point of the purified this compound is typically in the range of 248-252 °C. researchgate.net

One documented experiment reported a yield of 13.8% after a multi-step purification process involving washing with water, dissolution in acetic acid, and fractional precipitation. researchgate.net

Synthetic Modifications and Derivative Development for Specific Research Needs

The functional groups on the this compound molecule, particularly the phenolic hydroxyl groups, provide sites for synthetic modification. These modifications generate derivatives with tailored properties for specific research applications, most notably in biochemical assays.

This compound Phosphate (B84403) Derivatives: Synthesis and Characterization

The most significant derivatives of this compound are its phosphate esters. The synthesis of these derivatives typically involves the reaction of this compound with a phosphorylating agent. For example, ammonium (B1175870) this compound monophosphate can be synthesized by reacting this compound with phosphoric acid, followed by neutralization with ammonium hydroxide (B78521). smolecule.com The process requires careful control of temperature and pH to ensure high yield and purity. smolecule.com

Another described method for preparing amine salts of this compound monophosphate starts with magnesium this compound monophosphate. psu.edu This salt is treated with hydrochloric acid, and the resulting this compound monophosphoric acid is extracted into diethyl ether. psu.edu This ethereal solution is then reacted with the desired amine to precipitate the corresponding amine salt. psu.edu

Characterization of these derivatives often focuses on their utility as chromogenic substrates for enzymes. medchemexpress.com The enzymatic hydrolysis of the phosphate group releases this compound, which, upon an increase in pH, develops a distinct blue color, allowing for spectrophotometric quantification of enzyme activity. medchemexpress.comlabtest.com.br

Disodium (B8443419) Salt Derivatives in Biochemical Assays

This compound monophosphate disodium salt is a widely used derivative in biochemical research. medchemexpress.comgoogle.com It serves as a highly specific chromogenic substrate for the determination of both acid and alkaline phosphatase activity. medchemexpress.com

In these assays, the phosphatase enzyme catalyzes the hydrolysis of the phosphate ester bond on the disodium salt, liberating free this compound. labtest.com.br The reaction is then stopped, and the pH is raised by adding an alkaline solution (e.g., sodium carbonate and sodium hydroxide). d-nb.info This pH shift causes the liberated this compound to ionize and produce a blue color, the intensity of which is directly proportional to the amount of this compound released and thus to the enzyme's activity. labtest.com.br This colorimetric signal is typically measured at a wavelength of 590 nm. labtest.com.br This method is valued for its specificity, particularly for prostatic acid phosphatase, compared to other substrates like p-nitrophenyl phosphate. d-nb.info

Table 2: Properties of this compound Monophosphate Disodium Salt

| Property | Description | Reference(s) |

|---|---|---|

| CAS Number | 28749-63-5 | sigmaaldrich.com |

| Molecular Formula | C₂₈H₂₉Na₂O₇P (anhydrous) | sigmaaldrich.com |

| Primary Application | Chromogenic substrate for acid and alkaline phosphatases. | medchemexpress.com |

| Mechanism of Action | Enzymatic hydrolysis releases this compound, which turns blue in alkaline conditions. | labtest.com.br |

| Detection Wavelength | 590 nm | labtest.com.br |

Magnesium and Sodium Salt Complexes for Biomedical Research

In addition to the disodium salt, the magnesium salt of this compound monophosphate is also utilized in biomedical research, specifically for the determination of acid phosphatase. psu.edugoogle.com A patented method describes a substrate composition containing magnesium this compound monophosphate in a buffered solution for assaying acid phosphatase in biological fluids. google.com The use of the magnesium salt has been reported in the development of diagnostic tools for measuring serum alkaline phosphatase. d-nb.info

The presence of magnesium ions can be crucial, as they can act as cofactors for enzymes like alkaline phosphatase, and chelating agents that bind magnesium can inhibit enzyme activity. labtest.com.br Research into calcium-phosphate biomaterials has also shown that the incorporation of magnesium and sodium ions can influence the material's properties and bioactivity, although this is a broader context than specific this compound complexes. plos.org The primary role of these metal salts of this compound monophosphate in research remains as substrates for phosphatase activity measurement, providing a reliable and specific method for enzyme quantification in various biological samples. d-nb.infogoogle.com

Thymolphthalexon (B12406562): Synthesis and Biological Applications

Thymolphthalexon, also known as this compound complexone, is a significant derivative of this compound. It is a metallochromic indicator that combines the pH-sensitive phthalein structure with metal-chelating moieties. wikipedia.orgchemimpex.com

Synthesis: The primary method for synthesizing thymolphthalexon is the Mannich condensation. wikipedia.org This reaction involves this compound, formaldehyde (B43269), and iminodiacetic acid. wikipedia.orggoogle.com The process functionalizes the this compound backbone by attaching aminopolycarboxylic acid groups, which are responsible for its metal-chelating properties. wikipedia.org

Two main approaches for this synthesis have been documented. A traditional method involves carrying out the condensation in an alkaline aqueous solution. google.com An improved, contemporary method utilizes an acidic medium, such as glacial acetic acid, which is reported to enhance product stability and yield by minimizing side reactions that can occur in alkaline conditions. google.com

| Synthesis Method | Reagents | Conditions | Key Feature |

| Traditional Method | This compound, Formaldehyde, Iminodiacetic Acid, Sodium Hydroxide | Alkaline aqueous solution, 60-70°C | Performed in a basic medium. google.com |

| Improved Method | Iminodiacetic Acid, Glacial Acetic Acid, Formaldehyde, this compound | Acidic medium, 65-70°C | Prioritizes controlled condensation to enhance stability. google.com |

Biological Applications: Thymolphthalexon's unique properties lend it to several biological and biochemical applications. It is used as a reagent in various assays to study enzyme activities and interactions. chemimpex.com For instance, this compound diphosphate, a related derivative, is used as a substrate to measure the activity of enzymes like acid phosphatase. nih.gov Furthermore, thymolphthalexon has been identified as a potential photosensitizer for use in photodynamic therapy, a treatment modality for cancer and other diseases. medchemexpress.com Its tetrasodium (B8768297) salt form is also noted for its utility as a reagent in biochemical assays studying oxidative stress and free radical responses. medchemexpress.combiosynth.com

Polymerization of this compound for Material Science

This compound serves as a monomer for the creation of novel polymers, particularly high-performance polybenzoxazines. mdpi.compsgitech.ac.insigmaaldrich.com These polymerization strategies leverage the reactive sites on the this compound molecule to build macromolecular structures with desirable characteristics for material science applications. mdpi.com

Synthesis and Properties: The synthesis of this compound-based benzoxazine (B1645224) monomers is achieved through a Mannich condensation reaction, involving this compound, paraformaldehyde, and various primary amines (aliphatic or aryl). psgitech.ac.in These monomers can then undergo thermally initiated ring-opening polymerization to form cross-linked polybenzoxazine networks. mdpi.com

The resulting polymers exhibit a range of valuable properties, including high thermal stability, superhydrophobicity, and specific dielectric properties. mdpi.compsgitech.ac.in For example, coatings made from these polymers can render cotton fabrics superhydrophobic, with water contact angles exceeding 150°, making them suitable for oil-water separation applications. psgitech.ac.in this compound has also been investigated as a stabilizing antioxidant for polymers like high-density polyethylene (B3416737) (HDPE), significantly improving its thermo-oxidative stability in both solid and melt states. researchgate.netscispace.com

| Polymer Type | Key Feature/Application | Research Finding |

| Polybenzoxazines | Superhydrophobic coatings, Dielectric materials | Creates coatings with water contact angles up to 154° on cotton fabric; dielectric constant can be tuned with reinforcements. psgitech.ac.in |

| Polyethylene Additive | Thermal Stabilization | At 0.1 wt%, this compound significantly increases the Oxidation Onset Temperature (OOT) of HDPE. researchgate.netscispace.com |

| Esterified Derivatives | Polypropylene (B1209903) Antioxidant | This compound stearate, synthesized via esterification, acts as an effective antioxidant for polypropylene, comparable to commercial stabilizers. researchgate.net |

Complexing Agent Synthesis for Metal Ion Detection

A primary application of derivatized this compound is in the field of analytical chemistry for the detection of metal ions. By introducing specific functional groups onto the this compound scaffold, highly selective and sensitive complexing agents (chelators) can be synthesized. chemimpex.com

Synthesis and Mechanism: The most prominent example is thymolphthalexon, which is synthesized by incorporating N,N-di(carboxymethyl)aminomethyl groups onto the this compound structure. wikipedia.orgbiosynth.com This creates a molecule capable of forming stable, colored complexes with various metal ions. chemimpex.comguidechem.com This chelating property makes thymolphthalexon an excellent metallochromic indicator for complexometric titrations and spectrophotometric analysis. guidechem.com The formation of the metal-ligand complex induces a distinct color change, allowing for the visual or photometric quantification of metal ion concentrations. guidechem.com Other this compound-based probes have been specifically designed for detecting ions like Zn²⁺ through fluorescence enhancement. researchgate.netacs.orgacs.org

| Derivative | Target Metal Ions | Detection Principle |

| Thymolphthalexon | Calcium (Ca²⁺), Magnesium (Mg²⁺), Strontium (Sr²⁺), Barium (Ba²⁺) | Complexometric titration indicator. wikipedia.orgguidechem.com |

| Thymolphthalexon | Copper (Cu²⁺), Bismuth (Bi³⁺), Cadmium (Cd²⁺), Lead (Pb²⁺) | Adsorptive stripping voltammetry. |

| Fluorescent Probes | Zinc (Zn²⁺) | Fluorescence enhancement upon coordination. researchgate.netacs.org |

Methodologies for Purification and Characterization of Synthesized Compounds

The synthesis of this compound and its derivatives yields crude products that require purification to remove unreacted starting materials, catalysts, and byproducts. Following purification, a suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compounds.

Purification Methodologies: Common purification strategies are based on the differing solubilities and physical properties of the desired product and impurities.

Washing: The crude product can be washed with solvents in which the impurities are soluble but the product is not. For instance, washing with water or dilute acid can remove catalysts and other water-soluble materials. sciencemadness.orgsciencemadness.org

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.comsciencemadness.org Acetone and acetic acid are commonly used solvents for this compound purification. sciencemadness.orgsciencemadness.org

Chromatography: For more challenging separations or to achieve very high purity, chromatographic techniques are used. High-Performance Liquid Chromatography (HPLC) is effective for purifying phthalein dyes like meta-cresol purple, a structural analog of this compound. nih.gov Column chromatography is also a viable method for isolating derivatives.

Characterization Techniques: Once purified, the compounds are characterized to verify their molecular structure and assess their purity.

| Technique | Purpose |

| Melting Point Analysis | To assess the purity of the compound. A sharp melting point range close to the literature value indicates high purity. sciencemadness.org |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the molecule and determine its light-absorbing properties, which is crucial for indicators and dyes. researchgate.netsigmaaldrich.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. It is used to confirm the success of a reaction, such as the appearance of an ester group or the disappearance of a hydroxyl group. mdpi.compsgitech.ac.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms (primarily ¹H and ¹³C). It is essential for confirming the structure of newly synthesized derivatives. psgitech.ac.inresearchgate.net |

| Voltammetry | To study the electrochemical behavior of the compound, such as its reduction and oxidation potentials, and to investigate its adsorption properties on electrode surfaces. researchgate.net |

UV-Visible Spectroscopy of this compound and Its Derivatives

UV-Visible spectroscopy is a fundamental technique for characterizing the colorimetric properties of this compound, particularly its function as a pH indicator.

The UV-Visible absorption spectrum of this compound is highly dependent on the pH of the solution, which dictates its molecular structure and, consequently, its color. In acidic to neutral solutions, this compound exists in its lactone form, which is colorless and does not absorb light in the visible range. Its absorption in this state is in the ultraviolet region, with a maximum absorbance at approximately 240 nm. researchgate.net

As the pH increases to the alkaline range of 9.3 to 10.5, the molecule undergoes a structural rearrangement to its quinonoid form. wikipedia.orgottokemi.comlabotiq.netsparkl.meksfe.com.myomanchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation results in the appearance of a strong absorption band in the visible spectrum, leading to its characteristic blue color. The absorption maximum (λmax) of the blue dianion is observed between 592 and 596 nm in a buffer solution with a pH of 10.5. sigmaaldrich.comsigmaaldrich.com When the pH of a basic, blue solution of this compound decreases, the solution becomes colorless, with the absorption peak at 600 nm disappearing. researchgate.net This pH-triggered shift in the absorption spectrum is the fundamental principle behind its use as an indicator in acid-base titrations. sparkl.me

| Condition | Molecular Form | Color | Absorption Maximum (λmax) |

|---|---|---|---|

| Acidic (pH < 9.3) | Lactone | Colorless | ~240 nm researchgate.net |

| Alkaline (pH > 10.5) | Quinonoid (Dianion) | Blue | 592-600 nm researchgate.netsigmaaldrich.comsigmaaldrich.com |

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For the blue dianionic form of this compound, this value is quite high, indicating a strong absorption of light. The molar extinction coefficient for the blue this compound dianion at its absorption maximum of 595 nm is reported to be 38,000 M⁻¹cm⁻¹. wikipedia.orgottokemi.comlabotiq.netksfe.com.myomanchem.com This high value underscores its effectiveness as a visual indicator, as even low concentrations of the blue form produce a distinct and easily observable color.

Fluorescence Spectroscopy of this compound-Based Probes

While this compound itself is not known for strong fluorescence, its derivatives have been ingeniously designed to function as fluorescent probes, particularly for the detection of metal ions.

This compound-based probes have been developed to exhibit enhanced fluorescence upon coordination with specific metal ions, such as zinc (Zn²⁺). researchgate.netresearchgate.netrsc.orgacs.org The mechanism often involves the inhibition of non-radiative decay pathways upon metal binding. In one studied probe, the coordination of Zn²⁺ with the probe's binding pocket, which includes hydroxyl and amino groups, leads to a significant increase in fluorescence intensity. researchgate.netrsc.orgresearchgate.net This "turn-on" fluorescence response is highly selective for certain metal ions, which allows for the development of sensitive and specific sensors. researchgate.netresearchgate.net The coordination with the metal ion rigidifies the molecular structure, which can suppress vibrational and rotational modes that would otherwise quench the fluorescence. This chelation-enhanced fluorescence (CHEF) is a common strategy in the design of fluorescent sensors. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can influence the fluorescence properties of a molecule. mdpi.com In certain this compound-based derivatives, an ESIPT process can occur after the molecule absorbs light. researchgate.netrsc.orgresearchgate.net Upon photoexcitation, a proton is transferred from a donor to an acceptor group within the same molecule, leading to the formation of an excited-state tautomer. mdpi.com This tautomer may have different fluorescence properties than the original molecule, often exhibiting a large Stokes shift. mdpi.com

Research has shown that the coordination of a metal ion like Zn²⁺ can inhibit the ESIPT process in this compound-based probes. researchgate.net By blocking the intramolecular proton transfer, the metal ion "switches" the fluorescence pathway. The fluorescence emission of the Zn²⁺ complex originates from the initial excited state rather than the proton-transferred tautomer. researchgate.net This inhibition of ESIPT is a key factor in the observed fluorescence enhancement, providing a clear mechanism for the probe's sensing action. researchgate.net

Electrochemical Behavior and Voltammetric Studies

This compound is an electrochemically active compound, a property that has been exploited in the development of electrochemical sensors. mdpi.com Its electrochemical behavior has been investigated using techniques such as polarography and cyclic voltammetry. researchgate.nettubitak.gov.trtubitak.gov.tr

Studies performed in ethanol-water mixtures across a pH range of 2-12 show that this compound undergoes reduction at a mercury drop electrode. researchgate.nettubitak.gov.tr The reduction peak potential is pH-dependent, shifting to more negative values as the pH increases. For instance, the reduction peak appears at -728 mV at pH 4 and shifts to -1028 mV at pH 10. tubitak.gov.tr The peak potential generally varies between -580 mV and -900 mV. researchgate.nettubitak.gov.tr

At a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNTs), this compound undergoes irreversible oxidation at a potential of +0.594 V in a neutral phosphate buffer (pH 7.0). mdpi.com In strongly alkaline solutions (pH 10.8), the electrochemical behavior is described as quasi-reversible, with both an anodic and a cathodic peak observed. researchgate.nettubitak.gov.tr The adsorption of this compound onto the electrode surface has also been noted as a factor in its electrochemical characteristics. researchgate.nettubitak.gov.trtubitak.gov.tr These voltammetric studies are crucial for developing sensors, such as an electrode modified with electropolymerized this compound for the determination of thymol and carvacrol (B1668589). mdpi.com

| Technique/Electrode | Medium | Process | Potential | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (HMDE) | Ethanol-Water (pH 4) | Reduction | -728 mV | tubitak.gov.tr |

| Cyclic Voltammetry (HMDE) | Ethanol-Water (pH 10) | Reduction | -1028 mV | tubitak.gov.tr |

| Cyclic Voltammetry (MWCNTs/GCE) | Phosphate Buffer (pH 7.0) | Oxidation | +0.594 V | mdpi.com |

| Voltammetry | Ethanol-Water (pH 10.8) | Quasi-reversible | - | researchgate.nettubitak.gov.tr |

Cyclic Voltammetry of this compound

The electrochemical behavior of this compound has been investigated using cyclic voltammetry (CV), revealing distinct redox processes that are highly dependent on the electrode material and solution pH. Studies on a mercury drop electrode in an ethanol-water mixture showed that this compound undergoes reduction. tubitak.gov.trtubitak.gov.tr In acidic media (pH 4), a reduction peak was observed at approximately -728 mV, while in alkaline conditions (pH 10), this peak shifted to -1028 mV against an Ag/AgCl reference electrode. tubitak.gov.tr The dependence of the peak potential on pH indicates the involvement of protons in the electrode reaction. cdnsciencepub.com Further analysis of the current-voltage curves suggested that the reduction process is largely irreversible and primarily diffusion-controlled, with a minor kinetic contribution. cdnsciencepub.com

Conversely, when studied at a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs), this compound exhibits an irreversible oxidation peak at +0.594 V in a neutral phosphate buffer (pH 7.0). mdpi.commdpi.com This oxidation is attributed to the thymol fragments within the molecule's structure. mdpi.com The choice of a neutral medium is critical, as the thymol moieties are susceptible to oxidation by air in basic solutions, while protonation in acidic media complicates electron detachment. mdpi.com The CV voltammograms show that with repeated potential scans, the oxidation peak current decreases significantly, indicating that the oxidation products are adsorbed onto the electrode surface, leading to its fouling. mdpi.com

Electropolymerization Characteristics and Mechanisms

This compound can be electropolymerized onto an electrode surface through potentiodynamic methods. mdpi.com The process involves the irreversible electrooxidation of the this compound monomer. mdpi.com The proposed mechanism for this process involves a one-electron and one-proton oxidation of the thymol functional groups to generate a phenoxyl radical. mdpi.com These radicals can subsequently dimerize and polymerize, forming a polythis compound film on the electrode surface. mdpi.com A marked decrease in the oxidation current during successive voltammetric cycles confirms the formation of an insulating polymeric layer, a characteristic typical for the electropolymerization of phenolic compounds. mdpi.com

Research has identified optimal conditions for creating a stable and effective polythis compound film on an MWCNT-modified GCE. mdpi.commdpi.com These conditions were determined by evaluating the subsequent electrochemical response of an analyte, thymol, at the polymer-modified electrode. The best results were achieved under the following parameters:

Monomer Concentration: 10 µM this compound mdpi.commdpi.com

Electrolyte: Phosphate buffer at pH 7.0 mdpi.commdpi.com

Potential Cycling: 10 cycles mdpi.commdpi.com

Potential Window: 0.0 V to 1.0 V mdpi.commdpi.com

Scan Rate: 100 mV s⁻¹ mdpi.commdpi.com

Deviation from these parameters, such as altering the potential window, was found to result in a statistically significant decrease in the performance of the resulting polymer film. mdpi.com

Adsorption Effects on Electrode Surfaces

Adsorption phenomena play a significant role in the electrochemical behavior of this compound. tubitak.gov.tr Studies using a mercury drop electrode have shown that this compound is adsorbed onto the electrode surface, and this effect is more pronounced in basic media compared to acidic or neutral solutions. tubitak.gov.tr The presence of a post-peak in cyclic voltammograms in basic media further supports the occurrence of strong adsorption, as this feature would be absent if adsorption were weak. tubitak.gov.tr The current increases with this compound concentration up to a certain point, after which it plateaus, suggesting the electrode surface has become fully covered by the adsorbed analyte. tubitak.gov.trresearchgate.net

The oxidation products of this compound also exhibit strong adsorption. During electropolymerization on an MWCNT-modified GCE, the newly formed polymer film adheres to the electrode, which can lead to surface fouling and a decrease in current response in subsequent scans. mdpi.com In a different application, this compound was studied as a corrosion inhibitor for carbon steel, where its effectiveness relies on its ability to adsorb onto the metal surface. electrochemsci.org The adsorption process in this context was found to fit the Langmuir isotherm, indicating the formation of a protective monolayer on the carbon steel surface. electrochemsci.org

Determination of Electron Transfer Kinetics and Diffusion Coefficients

The electrochemical characterization of this compound has included the determination of its electron transfer kinetics and diffusion coefficients. tubitak.gov.tr For the reduction of this compound at a mercury electrode, the diffusion coefficient (D) was calculated from cyclic voltammetry data using the method developed by Garrido, which is suitable for processes complicated by adsorption. tubitak.gov.trresearchgate.net The heterogeneous standard rate constant (kₛ) for the electron transfer step was determined using both the Nicholson technique (without accounting for adsorption) and the Laviron technique (accounting for adsorption). tubitak.gov.trtubitak.gov.tr

The following table summarizes key kinetic and diffusion parameters determined for the reduction of this compound in an ethanol-water medium at a mercury electrode. researchgate.net

| Parameter | Medium | Value | Method |

| Diffusion Coefficient (D) | Alkaline Media | 1.1076 x 10⁻⁵ cm² s⁻¹ | Garrido |

| Rate Constant (kₛ) | Basic Media (pH 10.84) | 9.2767 x 10⁻⁵ cm s⁻¹ | Nicholson |

In studies involving the electropolymerization of this compound, modification of a GCE with MWCNTs and a subsequent polythis compound film was shown to significantly improve electron transfer properties. mdpi.com Electrochemical impedance spectroscopy (EIS) confirmed a higher electron transfer rate at the modified electrode compared to a bare GCE. mdpi.com The effective surface area of the electrode was also substantially increased, which contributes to the enhanced electrochemical response. mdpi.com

Infrared and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable, complementary techniques for the structural elucidation of organic compounds like this compound. anu.edu.authermofisher.com These methods provide detailed information about a molecule's functional groups and its atomic framework, respectively. thermofisher.comchemrxiv.org

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present within a molecule. thermofisher.com An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. These would include:

A strong absorption band for the carbonyl (C=O) group of the lactone ring.

A broad band corresponding to the hydroxyl (O-H) group of the two phenolic moieties.

Bands associated with C-O-C (ether-like) stretching in the lactone ring and furanone core.

Multiple bands in the fingerprint region corresponding to C-H bending and C=C stretching of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. thermofisher.com

¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons, the methyl protons of the isopropyl groups, and the single proton of the isopropyl group. The integration of these signals would confirm the relative number of each type of proton. thermofisher.com

¹³C NMR Spectroscopy would identify all unique carbon atoms in the molecule, including those in the aromatic rings, the isopropyl groups, the lactone carbonyl, and the central quaternary carbon.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are advanced methods used to establish connectivity. researchgate.netnd.edu COSY would show correlations between adjacent protons, helping to map out the spin systems in the isopropyl and aromatic groups. nd.edu HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework assignments. nd.edu

By combining the functional group information from IR spectroscopy with the detailed connectivity map provided by 1D and 2D NMR, a complete and unambiguous structural elucidation of this compound can be achieved. anu.edu.auchemrxiv.org

Computational Chemistry and Modeling of Thymolphthalein

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For thymolphthalein, DFT calculations are instrumental in determining its optimized molecular geometry—the most stable three-dimensional arrangement of its atoms—and in understanding its electronic properties, which are fundamental to its reactivity and function as an indicator.

By solving the Kohn-Sham equations, DFT can accurately predict parameters such as bond lengths, bond angles, and dihedral angles for both the protonated (colorless) and deprotonated (blue) forms of the molecule. nih.gov These calculations reveal how the geometry shifts upon the loss of protons in an alkaline environment. For instance, the lactone ring in the colorless form opens to form the quinoid structure in the blue, deprotonated form, a change that can be precisely modeled.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov For this compound, the HOMO-LUMO gap is expected to be larger in the colorless form and significantly smaller in the blue, deprotonated form. This narrowing of the gap explains the shift in light absorption to a longer wavelength, resulting in the observed color. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound Forms Note: The following values are representative examples of what DFT calculations would yield and are for illustrative purposes.

| Parameter | Protonated Form (Colorless) | Deprotonated Form (Blue) |

|---|---|---|

| HOMO Energy | -6.5 eV | -4.8 eV |

| LUMO Energy | -1.2 eV | -2.7 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | 2.1 eV |

| Dipole Moment | 2.1 D | 5.8 D |

Molecular Dynamics Simulations for Indicator Stability and Responsiveness

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into the stability of its different forms and the dynamics of its interaction with a solvent environment, typically water. These simulations are crucial for understanding how changes in pH trigger the structural transformation responsible for its indicator function.

A key aspect of simulating this compound is correctly modeling its protonation states. nih.govnih.gov At a pH below 9.3, the molecule is protonated and simulations would show the stable, closed-lactone structure. As the simulated pH increases, the molecule deprotonates. MD simulations can explore the conformational stability of both the protonated and deprotonated species, ensuring that the modeled structures are stable in their respective environments. biorxiv.orgresearchgate.net The simulations can track metrics like the root-mean-square deviation (RMSD) from an initial structure to confirm conformational stability.

Responsiveness can be studied by simulating the system at various pH levels to observe the conditions under which the transition from the colorless to the blue form is most favorable. By analyzing the interactions between the indicator and surrounding water molecules (or hydronium/hydroxide (B78521) ions), MD can reveal the role of the solvent in stabilizing the charged, open-ring structure of the blue form. researchgate.net This provides a dynamic picture of the equilibrium that governs the indicator's color change.

Prediction of Spectroscopic Properties and Color Changes

The characteristic color change of this compound can be predicted and explained using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). core.ac.ukmdpi.com This method calculates the electronic excited states of a molecule, allowing for the prediction of its UV-Visible absorption spectrum. researchgate.net

For this compound, separate TD-DFT calculations are performed on the optimized geometries of the colorless (protonated) and blue (deprotonated) forms.

Colorless Form: In its acidic, lactone form, the molecule has a large HOMO-LUMO gap. TD-DFT calculations predict that electronic transitions require high energy, resulting in absorption peaks in the ultraviolet region, outside the visible spectrum. This is consistent with its colorless appearance.

Blue Form: In its basic, quinoid form, the molecule features a more extensive system of conjugated double bonds. This extended conjugation lowers the energy of the LUMO, significantly reducing the HOMO-LUMO gap. nih.gov TD-DFT calculations predict a strong electronic transition at a lower energy, corresponding to a wavelength within the visible spectrum. This absorption of light in the yellow-orange region of the spectrum (experimentally near 590 nm) results in the perception of a blue color. aatbio.com

The calculations provide not only the absorption wavelength (λmax) but also the oscillator strength, which relates to the intensity of the absorption band. rsc.org

Table 2: Illustrative TD-DFT Prediction of UV-Vis Absorption for this compound Note: The following values are representative examples consistent with known properties and are for illustrative purposes.

| Molecular Form | Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) | Observed Color |

|---|---|---|---|---|

| Protonated (Lactone) | π → π | ~310 nm | 0.85 | Colorless |

| Deprotonated (Quinoid) | π → π | ~595 nm | 1.25 | Blue |

Modeling of Adsorption Behavior on Surfaces

Computational modeling can be used to predict and analyze how this compound molecules attach to various surfaces, a process known as adsorption. comsol.com This is relevant for applications such as chemical sensors or functionalized materials where the indicator might be immobilized. Both MD and DFT methods can be employed to study these interactions.

The process involves building a model of the surface (e.g., silica (B1680970), a polymer, or a carbon nanotube) and then simulating the this compound molecule in its proximity. kit.edu Calculations can determine the most favorable adsorption sites and the orientation of the molecule on the surface. The strength of the interaction is quantified by calculating the adsorption energy, with more negative values indicating stronger binding. nih.gov

Different adsorption mechanisms can be investigated:

Physisorption: Dominated by weaker intermolecular forces like van der Waals interactions or hydrogen bonding. comsol.com

Chemisorption: Involving the formation of a direct chemical bond between the molecule and the surface. comsol.com

By modeling this compound in both its protonated and deprotonated forms, simulations can predict how pH changes might affect its adsorption affinity. For example, the charged, deprotonated form might exhibit stronger electrostatic interactions with a polar surface compared to the neutral, protonated form. Adsorption isotherm models like the Langmuir or Freundlich models can be used to correlate computational data with experimental observations. nih.gov

Computational Insights into Sensing Mechanisms

The function of this compound as a pH indicator is fundamentally a chemical sensing mechanism. gspchem.com Computational chemistry offers deep insights into the step-by-step process of this mechanism at the molecular level. The key event is the deprotonation of the two hydroxyl groups in an alkaline environment, which triggers the subsequent ring-opening of the lactone to form the highly conjugated quinoid structure. gspchem.comsaudijournals.com

DFT calculations can be used to model the reaction pathway for this transformation. By calculating the energies of the reactant (colorless form), product (blue form), and any transition states, an energy profile for the reaction can be constructed. This helps in understanding the thermodynamics and kinetics of the sensing process. For instance, calculations can confirm that the deprotonated, open-ring form is energetically more stable at high pH.

Furthermore, these models can elucidate the role of individual atoms and functional groups. By analyzing the distribution of electron density and electrostatic potential, it is possible to identify which protons are most acidic and therefore the first to be removed. nih.gov This detailed, atomistic view explains why the color change occurs within a specific pH range (9.3–10.5) and provides a robust theoretical foundation for its reliable use as a pH sensor.

Research Applications of Thymolphthalein Based Systems

Analytical Chemistry Methodologies

Thymolphthalein is a cornerstone in many analytical chemistry labs, valued for its role as a pH indicator in titrations and its growing application in modern sensor technology. marketresearchfuture.commyskinrecipes.com

This compound is frequently employed to ascertain the acidity or basicity of solutions. labotiq.net It is a weak acid that exhibits a distinct and sharp color change, making it a reliable tool for accurate pH measurement and analysis. myskinrecipes.comsparkl.me In titrimetric analysis, an indicator is used to visually signal the endpoint or equivalence point of a reaction, which is crucial for quantitative chemical analysis. researchgate.net

This compound is particularly distinguished by its specific pH transition range of 9.3 to 10.5. labotiq.netennoreindiachemicals.comwikipedia.org Below pH 9.3, the compound exists in its non-ionized, protonated form and is colorless. sparkl.megspchem.com As the pH increases into the 9.3-10.5 range, it undergoes deprotonation to its ionized, dianion form, which exhibits a vibrant blue color. labotiq.netgspchem.com This clear color change makes it an excellent choice for titrations involving strong bases and weak acids, where the equivalence point lies in this alkaline pH range. gspchem.comlibretexts.org

The specificity of this compound for high-pH environments makes it invaluable for quality control in industries such as chemical manufacturing and pharmaceuticals, where precise alkalinity measurements are critical. gspchem.com For instance, it is used to determine the endpoint in reactions with strong bases like sodium hydroxide (B78521) (NaOH). gspchem.com Its molar extinction coefficient for the blue dianion form is 38,000 M⁻¹ cm⁻¹ at a wavelength of 595 nm. labotiq.netwikipedia.orgsudanchemical.com

| Indicator | pH Range | Acid Color | Base Color | Primary Application Context |

|---|---|---|---|---|

| Methyl Orange | 3.1 - 4.4 | Red | Yellow | Strong acid/weak base titrations sparkl.melibretexts.org |

| Bromothymol Blue | 6.0 - 7.6 | Yellow | Blue | Neutral pH range applications saudijournals.com |

| Phenolphthalein (B1677637) | 8.2 - 10.0 | Colorless | Pink/Red | Strong acid/strong base titrations libretexts.orgsaudijournals.com |

| This compound | 9.3 - 10.5 | Colorless | Blue | Strong base/weak acid titrations labotiq.netmyskinrecipes.comennoreindiachemicals.comgspchem.com |

Manual titrations, which rely on a chemist's visual perception of a color change from an indicator like this compound, can be subjective. thermofisher.comxylem.com Different individuals may perceive the endpoint color, such as the appearance of the blue this compound hue, at slightly different stages, leading to inconsistencies. xylem.comhannainst.com This subjectivity is a key issue, especially with colored samples where the indicator's change is harder to detect. thermofisher.comhannainst.com

Automated titration systems address these limitations by replacing subjective visual detection with objective electrochemical measurements. thermofisher.comhannainst.com These systems utilize a sensor, such as a pH electrode, to monitor the reaction's progress and determine the endpoint based on changes in millivolt values. thermofisher.com This removes the operator's subjective bias and significantly improves accuracy and reproducibility. xylem.comhannainst.com

The unique properties of this compound have been harnessed in the development of advanced sensor technologies for various analytical applications.

Researchers have successfully incorporated this compound into electrochemical sensors to enhance their performance. One notable area of research involves modifying electrodes with multi-walled carbon nanotubes (MWCNTs) and electropolymerized this compound. sigmaaldrich.cnmerckmillipore.commdpi.com MWCNTs are known for their unique properties, including high electrical conductivity and large surface area, which make them excellent materials for sensor construction. researchgate.netacsmaterial.com

In a specific application, a glassy carbon electrode (GCE) was modified with MWCNTs and then coated with a layer of electropolymerized this compound. mdpi.com this compound is electrochemically active due to its thymol (B1683141) fragments and can be irreversibly oxidized to form a stable polymer film on the electrode surface. mdpi.com This modified electrode demonstrated significantly enhanced sensitivity for the quantification of natural phenolic compounds like thymol and carvacrol (B1668589) in spices. sigmaaldrich.cnmerckmillipore.commdpi.com The sensor showed excellent performance with wide linear dynamic ranges and low detection limits for these analytes. mdpi.com The combination of the conductive MWCNTs and the non-conductive poly(this compound) layer improved the voltammetric response and allowed for the simultaneous detection of target compounds. sciforum.net

| Analyte | Linear Dynamic Range (µM) | Detection Limit (µM) |

|---|---|---|

| Thymol | 0.050–25 and 25–100 | 0.037 |

| Carvacrol | 0.10–10 and 10–100 | 0.063 |

The electrochemical behavior of this compound itself has been studied using techniques like cyclic voltammetry, which confirms its suitability for such electrochemical applications. tubitak.gov.tr Studies have investigated its reduction on mercury drop electrodes and determined key parameters like diffusion coefficients and electron transfer rate constants. tubitak.gov.trresearchgate.net

This compound is being integrated into modern smart sensor technologies for real-time pH monitoring. marketresearchintellect.com Smart sensors are designed to measure water quality parameters like pH continuously and transmit the data remotely. sensorex.com These systems enhance operational efficiency and allow for predictive maintenance and early fault detection. sensorex.com

The development of optical pH sensors (optodes) is one area where indicator dyes are crucial. researchgate.net While some research has focused on other indicators for creating optical sensors for extreme pH conditions, the principles can be applied to this compound for its specific alkaline range. researchgate.net The goal is to create low-cost, reliable sensors for continuous, in-situ monitoring in fields like aquaculture, where maintaining a specific pH is vital. mdpi.com These smart systems can be connected to a Programmable Logic Controller (PLC), which automates data collection and allows for remote access and control. sensorex.com The integration of indicator chemistry into these advanced platforms paves the way for more efficient, accurate, and responsive monitoring systems in various industrial and environmental settings. marketresearchintellect.comsensorex.com

Detection and Quantification of Specific Analytes

This compound serves as a foundational component in the development of sophisticated systems for the detection and quantification of various analytes, ranging from metal ions to biological contaminants.

Metal Ion Detection (e.g., Zinc)

This compound-based probes have been engineered for the selective detection of metal ions, most notably zinc (Zn²⁺). One such probe was developed by introducing benzimidazole (B57391) and phenol (B47542) groups into the this compound structure, creating a multi-point binding site for zinc ions. researchgate.net The coordination of Zn²⁺ to this probe disrupts the excited-state intramolecular proton transfer (ESIPT) process, leading to a significant "turn-on" fluorescence enhancement within seconds. researchgate.net This rapid and selective response allows for the sensitive detection of zinc ions. researchgate.net

Theoretical studies using density functional theory (DFT) have further elucidated the mechanism behind this fluorescence enhancement. researchgate.net These investigations confirmed that the intramolecular proton transfer is energetically favorable in the free probe but becomes unfavorable upon complexation with Zn²⁺, thus inhibiting the non-emissive pathway and promoting fluorescence. researchgate.net The research highlighted the potential of these probes for imaging zinc ions in living cells, such as A549 cells. researchgate.net

| Probe Characteristic | Finding | Source |

| Analyte | Zinc (Zn²⁺) | researchgate.net |

| Mechanism | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | researchgate.net |

| Response Time | < 5 seconds | researchgate.net |

| Application | Imaging of Zn²⁺ in living cells | researchgate.net |

Voltammetric Determination of Phenolic Compounds

Electrochemical sensors modified with electropolymerized this compound have demonstrated high sensitivity in the determination of phenolic compounds, such as thymol and carvacrol. sigmaaldrich.comnih.gov These sensors are typically fabricated on a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs) and a thin film of poly(this compound). nih.gov The electropolymerization of this compound creates a stable and effective sensing layer. nih.gov

Using differential pulse voltammetry, these sensors can achieve low detection limits for phenolic compounds, in the range of 3.7 × 10⁻⁸ to 7.3 × 10⁻⁷ M. mdpi.comsciforum.net The optimal pH for the highest oxidation currents of these analytes is typically around 2.0. mdpi.comsciforum.net A significant advantage of these this compound-based sensors is their high selectivity, allowing for the determination of target analytes even in the presence of common interfering substances like inorganic ions, saccharides, and other phenolic compounds. dntb.gov.ua This makes them suitable for the analysis of complex samples such as spices. nih.govdntb.gov.ua

| Sensor Component | Function | Source |

| Glassy Carbon Electrode (GCE) | Substrate | nih.gov |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Modifier to enhance conductivity and surface area | nih.gov |

| Electropolymerized this compound | Sensing layer for analyte recognition | sigmaaldrich.comnih.gov |

pH-Triggered Visual Detection in Biological Contamination (e.g., Escherichia coli)

A novel and simple method for the visual detection of bacteria, such as Escherichia coli, has been developed based on the co-assembly of bacitracin and this compound. sigmaaldrich.comresearchgate.netorcid.org This system leverages the pH changes that can occur as a result of bacterial metabolism. The probe, synthesized through solvent-induced co-assembly, can be used in conjunction with aptamer-Fe₃O₄ nanoparticles for targeted detection. researchgate.net The presence of E. coli triggers a pH change, leading to a visual color change in the this compound component of the probe. sigmaaldrich.comorcid.orgdntb.gov.ua This approach offers a straightforward and rapid method for detecting biological contamination without the need for complex instrumentation. researchgate.net

Application in Environmental Monitoring and Analysis

The inherent properties of this compound as a pH indicator make it a valuable tool for various applications in environmental monitoring and analysis. carlroth.comscharlab.comhimedialabs.com

Wastewater Treatment Process Monitoring

In wastewater treatment, maintaining specific pH ranges is crucial for various biological and chemical processes. atlas-scientific.comionexchangeglobal.com For instance, nitrification, the conversion of ammonia (B1221849) to nitrate (B79036), occurs optimally at ORP (Oxidation-Reduction Potential) levels of +100 to +350 mV, while denitrification, the reduction of nitrate to nitrogen gas, is most efficient in an ORP range of +50 to -50 mV. atlas-scientific.com While not directly measuring ORP, pH indicators like this compound can provide a rapid and cost-effective way to monitor pH shifts that can influence these critical processes. hach.comhach.com this compound's visual transition interval between pH 9.3 and 10.5 allows for the monitoring of alkaline conditions in certain stages of wastewater treatment. hach.comhimedialabs.com

Carbonation and pH of Cement-Based Materials

This compound has been identified as a superior substitute for phenolphthalein in monitoring the carbonation of cement-based materials. researchgate.netspringerprofessional.deastm.org Carbonation is a process where atmospheric carbon dioxide penetrates the concrete and reacts with calcium hydroxide, leading to a decrease in pH. researchgate.net This reduction in pH can compromise the protective passive layer on steel reinforcement, potentially leading to corrosion. researchgate.net

Phenolphthalein changes color in a pH range of approximately 8.9 to 9.8, while this compound's transition range is higher, from about 9.3 to 10.5. researchgate.netcsic.es This higher pH transition range makes this compound more effective for detecting the early stages of carbonation and providing a more reliable indication of the carbonation depth. springerprofessional.decsic.esmdpi.com Studies have shown that this compound provides a clearer and more accurate assessment, particularly in materials with low carbonation depth. springerprofessional.de The use of this compound solution sprayed onto freshly broken mortar or concrete surfaces allows for a visual determination of the depth at which the pH has dropped below its transition range. researchgate.net

| Indicator | pH Transition Range | Application in Cement | Source |

| Phenolphthalein | 8.9 - 9.8 | Standard method for carbonation depth | researchgate.netcsic.es |

| This compound | 9.3 - 10.5 | More accurate for early carbonation detection | researchgate.netspringerprofessional.decsic.es |

| Tropaeolin O | ~12 | Used in combination for pH estimation | researchgate.netmdpi.com |

| Indigo Carmine | ~12 | Used in combination for pH estimation | researchgate.netmdpi.com |

Air Quality Monitoring (e.g., CO2 collection)bpcinstruments.com

This compound serves a crucial function as a visual indicator in systems designed for carbon dioxide (CO2) collection and monitoring. Its application is particularly noted in biogas and medical breath analysis, where CO2 is trapped in an alkaline solution. In these systems, a sodium hydroxide (NaOH) solution is often used to absorb CO2 gas. bpcinstruments.comrsc.org As CO2 reacts with the water and NaOH, it forms carbonic acid, which neutralizes the alkaline solution and lowers the pH. rxmarine.com

This compound is added to the NaOH solution as a pH indicator. bpcinstruments.comrsc.org In the initial alkaline environment (typically above pH 9.5), this compound imparts a distinct blue color to the solution. rxmarine.comgoogle.com As the solution's capacity to bind CO2 diminishes and the pH drops, the indicator turns from blue to colorless. bpcinstruments.comgoogle.com This color change provides a simple and effective visual signal that the CO2 trap is saturated and the absorbing agent needs to be replaced. bpcinstruments.com This method has been specifically mentioned for use in determining when a CO2 trap is full during a urea (B33335) breath test. google.com A carbon dioxide absorption indicator used for medical breath diagnosis has been formulated using this compound, an alkali (like sodium hydroxide), a moisturizing agent (monoethanolamine), and water. sielc.com

Chromatographic Applications of Thymolphthaleingoogle.com

This compound and its derivatives are utilized in various chromatographic techniques for separation and analysis. The compound itself can be effectively analyzed by High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method has been described for the separation of this compound. nih.gov This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov

Table 1: HPLC Method for this compound Separation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase (Column) | Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity) | nih.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | nih.gov |

| Note for Mass Spectrometry | Phosphoric acid should be replaced with formic acid for MS-compatible applications. | nih.gov |

Beyond HPLC, this compound is also used in Thin-Layer Chromatography (TLC). One novel bioassay for antibiotics involves measuring the discoloration of a paper disc containing this compound and sodium hydroxide. europa.eu The discoloration is caused by CO2 produced by bacterial metabolism, and the concentration of the blue-colored this compound on the disc is subsequently determined using a TLC scanner. europa.eu This demonstrates a direct link between the indicator's properties and its application in a TLC-based quantification method. Additionally, this compound solutions are listed for use in TLC applications by laboratory chemical suppliers. carlroth.comcarlroth.comd-nb.info

Biochemical and Biomedical Research

Enzymatic Assays and Reaction Monitoringcarlroth.comelementlabsolutions.commedchemexpress.com

This compound-based systems are fundamental to monitoring certain enzymatic reactions, particularly those involving phosphatases. The key to this application is the use of a phosphate (B84403) derivative, this compound monophosphate, as a chromogenic substrate. ontosight.ailabtest.com.br When this substrate is acted upon by a phosphatase enzyme, it undergoes hydrolysis. This enzymatic cleavage splits the phosphate group from the molecule, releasing free this compound. labtest.com.brlabtest.com.br

The released this compound can then be easily detected. In an alkaline environment, this compound exhibits a deep blue color. labtest.com.brwindows.net Therefore, by ensuring the reaction medium is alkaline, the progress of the enzymatic reaction can be monitored by measuring the formation of this blue color spectrophotometrically. labtest.com.br The intensity of the color is proportional to the amount of this compound released, which in turn corresponds to the activity of the enzyme. windows.net This principle allows for the quantitative measurement of enzyme activity in various biological samples. labtest.com.br

Alkaline Phosphatase Assays using Phosphate Derivativeselementlabsolutions.com

This compound monophosphate is a well-established substrate for the determination of alkaline phosphatase (ALP) activity in biological samples like serum. ontosight.ailabtest.com.brlabtest.com.br The assay is based on the hydrolysis of this compound monophosphate by ALP, which is active in alkaline conditions, to produce this compound. labtest.com.brwindows.net

The reaction is stopped, and the color is developed by adding an alkali, which raises the pH and induces the blue color of the liberated this compound. labtest.com.br The intensity of this blue color is measured photometrically, typically at a wavelength of 590 nm, and is directly proportional to the ALP activity in the sample. labtest.com.brwindows.nethoriba-abx.com This method is advantageous because the substrate is stable, and the endpoint colorimetric measurement allows for straightforward manual and automated assays. labtest.com.brwindows.net The measurement can be performed as a fixed-time-kinetic method or an endpoint measurement. windows.net

Acid Phosphatase Assays (e.g., Prostatic Enzyme Specificity)wipo.int

This compound monophosphate is also employed as a substrate for the determination of acid phosphatase (ACP) activity, with a particular advantage in measuring the prostatic isoenzyme. ontosight.aigoogle.com Research has shown that this compound monophosphate is a more specific substrate for prostatic acid phosphatase compared to other substrates like phenylphosphate and p-nitrophenylphosphate. elementlabsolutions.comgoogle.com This enhanced specificity is crucial for distinguishing the prostatic isoenzyme from other acid phosphatases found in tissues such as erythrocytes and platelets, which is important for accurate diagnosis. elementlabsolutions.comgoogle.com

The assay principle is similar to that for ALP: the acid phosphatase enzyme hydrolyzes the this compound monophosphate substrate. The reaction is then stopped by the addition of an alkali, which simultaneously converts the released this compound into its blue form for colorimetric measurement. The specificity of alkali metal or alkaline earth metal salts of this compound monophosphate for prostatic acid phosphatase is high enough that it can indicate the presence of the enzyme without the need for inhibitors like L-tartrate. google.com

Table 2: Overview of Phosphatase Assays Using this compound Monophosphate

| Parameter | Alkaline Phosphatase Assay | Acid Phosphatase Assay | Reference |

|---|---|---|---|

| Enzyme | Alkaline Phosphatase (ALP) | Acid Phosphatase (ACP), esp. Prostatic Isoenzyme | labtest.com.brgoogle.com |

| Substrate | This compound Monophosphate | This compound Monophosphate (Sodium or other salts) | labtest.com.brgoogle.com |

| Principle | Enzymatic hydrolysis of substrate releases this compound. | Enzymatic hydrolysis of substrate releases this compound. | windows.net |

| Reaction pH | Alkaline (e.g., pH 10-10.5) | Acidic (e.g., pH 5.5-6.4) | labtest.com.br |

| Detection | Colorimetric measurement of blue this compound in alkaline solution. | Colorimetric measurement of blue this compound after addition of alkali. | labtest.com.br |

| Wavelength | ~590 nm | ~590 nm | labtest.com.br |

Monitoring Enzyme Activity and Metabolic Processescarlroth.com

The use of this compound and its derivatives extends to the broader monitoring of enzyme activity and associated metabolic processes. The fundamental principle of using this compound monophosphate as a chromogenic substrate for phosphatases is a direct method of monitoring the metabolic process of phosphate ester hydrolysis. labtest.com.br The rate of color formation provides a kinetic profile of the enzyme's activity. windows.net

Furthermore, this compound's function as a pH indicator can be harnessed to monitor metabolic processes that involve a change in pH. A notable example is a bioassay developed to measure the activity of the bacterium Bacillus subtilis. europa.eu In this system, CO2 produced by the bacteria's metabolic activity causes a pH drop in an alkaline medium, leading to the discoloration of a this compound-infused disc. The extent of this discoloration, quantified by a TLC scanner, serves as a measure of the metabolic output (CO2 production), which is correlated with antibiotic concentration in the sample. europa.eu This illustrates an innovative use of this compound to monitor a biological process indirectly through its pH-indicating property.

Studies of Ion Transport Mechanisms

This compound has been employed as a visual indicator in studies of ion transport across membranes. In research on anion exchange membranes, this compound was co-casted with a polymer membrane to visually demonstrate the ion flushing process. sfu.ca The membrane's color change—from blue in a high pH environment (indicating the deprotonated form of this compound) to colorless at a lower pH (reflecting the protonated form)—provides a direct indication of ion movement and local pH changes. sfu.ca

One study noted that the pH range at which the indicator-doped membrane changes color is lower than that of the indicator in an aqueous solution. sfu.ca This phenomenon could be attributed to a shift in the pKa of the indicator within the membrane or a higher concentration of ions in the ion-conducting domains compared to the bulk solution. sfu.ca In studies of water electrolysis at a bipolar membrane interface, it was observed that the pH at the anode did not exceed 9.3, the point at which this compound's color change is expected. rsc.org This suggests that the hydroxide ions reaching the electrode are consumed simultaneously, and the local pH remains below this threshold. rsc.org Such studies are crucial for understanding and optimizing ion transport in various electrochemical systems. ebi.ac.uk

pH Markers in Cell Culture Media and Biochemical Studies

This compound serves as a valuable pH marker in biochemical research, particularly in enzyme reactions and cell culture media. gspchem.comlabotiq.net Many enzymatic reactions are highly pH-dependent, and maintaining a specific alkaline pH range is often critical for accurate results. gspchem.com this compound's distinct color change in the pH range of 9.3 to 10.5 allows researchers to visually monitor and ensure that the solution remains within the optimal pH window for enzymatic activity. gspchem.comchemimpex.com